3-Cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine
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Description
The compound “3-Cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine” is a type of imidazo[1,2-b]pyridazine . The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety that is found in many approved and experimental drugs . It has been demonstrated in multiple reports that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyridazine compounds involves a copper-promoted 6- endo-trig cyclization of readily available β,γ-unsaturated hydrazones . This process enables an efficient synthesis of a series of 1,6-dihydropyridazines with good yields, high functional group tolerance, and remarkable regioselectivity under mild conditions .Future Directions
The future directions for “3-Cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine” and similar compounds are promising. They have the potential to be translated into therapeutics for multiple myeloma . Furthermore, the pyridazine ring is advocated as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring or deployed as a replacement for homologous azines and azoles, either as a scaffolding element or a pharmacophoric moiety .
Properties
IUPAC Name |
6-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]imidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-2-15(1)16-3-6-19(22-21-16)26-13-14-7-10-24(11-8-14)18-5-4-17-20-9-12-25(17)23-18/h3-6,9,12,14-15H,1-2,7-8,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQMYMSAJDBVET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C4=NN5C=CN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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